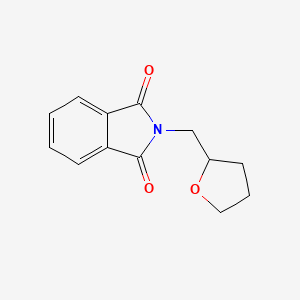

2-(Oxolan-2-ylmethyl)isoindole-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

2-(oxolan-2-ylmethyl)isoindole-1,3-dione |

InChI |

InChI=1S/C13H13NO3/c15-12-10-5-1-2-6-11(10)13(16)14(12)8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2 |

InChI Key |

ZNBXDWLLIYOFNP-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)CN2C(=O)C3=CC=CC=C3C2=O |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Investigations

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the characteristic functional groups within the molecule by probing their specific vibrational frequencies.

Fourier Transform Infrared (FT-IR) spectroscopy is a primary technique for identifying the functional groups present in 2-(Oxolan-2-ylmethyl)isoindole-1,3-dione. The spectrum is characterized by the distinct vibrational modes of the phthalimide (B116566) and the tetrahydrofuran (B95107) moieties.

The most prominent features in the FT-IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) groups of the cyclic imide. Phthalimide derivatives typically exhibit two C=O stretching bands due to symmetric and asymmetric vibrations. f1000research.com The asymmetric stretch is expected at a higher wavenumber, generally around 1775-1760 cm⁻¹, while the symmetric stretch appears at a lower wavenumber, typically in the 1730-1670 cm⁻¹ region. semanticscholar.orgnih.gov

The aromatic part of the phthalimide ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1610-1450 cm⁻¹ range. The tetrahydrofuran (oxolane) ring is identified by the presence of aliphatic C-H stretching vibrations, usually found in the 2980-2850 cm⁻¹ region. researchgate.net A key indicator for the ether linkage in the tetrahydrofuran ring is the C-O-C stretching vibration, which typically appears as a strong band in the 1150-1070 cm⁻¹ region. nist.gov

Table 1: Expected FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Phthalimide) |

| ~2980-2850 | Medium | C-H Stretch | Aliphatic (Oxolane) |

| ~1770 | Strong | Asymmetric C=O Stretch | Imide |

| ~1710 | Strong | Symmetric C=O Stretch | Imide |

| ~1610 | Medium-Weak | C=C Stretch | Aromatic |

| ~1380 | Medium | C-N Stretch | Imide |

Raman spectroscopy provides complementary information to FT-IR analysis. While the polar carbonyl groups of the imide dominate the IR spectrum, the non-polar aromatic ring vibrations are often more prominent in the Raman spectrum. The symmetric C=O stretch of the imide group is also Raman active. The vibrations of the C-C backbone of both the aromatic and saturated rings contribute significantly to the Raman spectrum, providing a detailed fingerprint of the molecular structure. The C-H stretching vibrations of both the aromatic and aliphatic portions are also observable.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy techniques, such as UV-Vis and Circular Dichroism, are employed to study the conjugated π-electron system of the phthalimide chromophore and to probe the stereochemistry of the molecule.

The Ultraviolet-Visible (UV-Vis) spectrum of this compound is dominated by the electronic transitions within the phthalimide chromophore. N-substituted phthalimides typically display characteristic absorption bands in the UV region. researchgate.net These absorptions are generally attributed to π→π* transitions within the aromatic benzene (B151609) ring and the conjugated dicarbonyl system. One would expect to see absorption maxima in the range of 200-350 nm. For instance, studies on similar N-substituted phthalimides have shown absorption maxima (λ_max) around 267 nm and 320 nm. semanticscholar.org The solvent can influence the exact position of these absorption bands.

Table 2: Expected UV-Vis Absorption Data for this compound

| Wavelength (λ_max) | Molar Absorptivity (ε) | Solvent | Transition |

|---|---|---|---|

| ~220 nm | - | Methanol/Ethanol | π→π* |

The presence of a stereocenter at the C2 position of the oxolane ring makes this compound a chiral molecule, existing as (R) and (S) enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for distinguishing between these enantiomers. nih.gov This method measures the differential absorption of left and right circularly polarized light by a chiral molecule.

While an achiral molecule will not produce a CD signal, each enantiomer of a chiral molecule will produce a CD spectrum with equal magnitude but opposite sign. These spectra, characterized by positive or negative Cotton effects, are unique for each enantiomer and are highly sensitive to the molecule's three-dimensional structure. Therefore, CD spectroscopy can be used to determine the enantiomeric purity and the absolute configuration of a sample of this compound, often by comparing the experimental spectrum with theoretical calculations. nih.gov The CD signals would arise from the electronic transitions of the phthalimide chromophore, which are perturbed by the chiral environment of the attached tetrahydrofurfuryl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise connectivity and structure of the molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the protons on the aromatic ring of the phthalimide moiety are expected to appear as a multiplet in the downfield region, typically between 7.7 and 7.9 ppm. nih.gov The protons of the tetrahydrofurfuryl group would appear more upfield. The single proton on the chiral carbon (the methine proton, H-2') would likely be a multiplet due to coupling with adjacent methylene (B1212753) protons. The methylene protons of the oxolane ring (H-3', H-4', H-5') and the methylene bridge connecting to the nitrogen (H-1') would exhibit complex splitting patterns and chemical shifts influenced by their diastereotopic relationships and proximity to the ether oxygen and the phthalimide group.

In the ¹³C NMR spectrum, the carbonyl carbons of the imide are the most deshielded, appearing around 168 ppm. nih.gov The aromatic carbons of the phthalimide ring would resonate in the 123-134 ppm range. The carbons of the tetrahydrofurfuryl substituent would be found in the upfield region, with the carbon attached to the ether oxygen (C-5') and the chiral carbon (C-2') showing distinct chemical shifts. Detailed analysis of ¹³C NMR spectra from studies on similar tetrahydrofuran-containing compounds can help in the precise assignment of these signals. rsc.orgresearchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (Phthalimide) | ~7.85 | Multiplet |

| Aromatic H (Phthalimide) | ~7.72 | Multiplet |

| -CH- (Oxolane, C2') | ~4.20 | Multiplet |

| -CH₂-N (Methylene bridge, C1') | ~3.80 | Multiplet |

| -CH₂-O (Oxolane, C5') | ~3.75 | Multiplet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Imide) | ~168.2 |

| Aromatic C (Quaternary) | ~132.1 |

| Aromatic CH | ~134.0, ~123.3 |

| -CH- (Oxolane, C2') | ~77.5 |

| -CH₂-O (Oxolane, C5') | ~68.5 |

| -CH₂-N (Methylene bridge, C1') | ~41.5 |

| -CH₂- (Oxolane, C3') | ~28.9 |

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the different chemical environments of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for both the phthalimide and the oxolanylmethyl moieties.

The four protons on the benzene ring of the phthalimide group typically appear in the aromatic region of the spectrum, usually between δ 7.7 and 7.9 ppm. Due to the symmetry of the phthalimide ring, these protons often present as a complex multiplet or as two distinct multiplets, each integrating to two protons.

The protons of the (oxolan-2-ylmethyl) group are in an aliphatic environment and will therefore resonate at a higher field (lower ppm values). The methylene bridge protons (N-CH₂) adjacent to the phthalimide nitrogen are expected to appear as a doublet of doublets, influenced by the neighboring chiral center on the THF ring. The proton at the C2 position of the THF ring (O-CH-C) would likely be a multiplet due to coupling with the adjacent methylene protons. The remaining methylene protons of the THF ring would produce complex multiplets further upfield.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phthalimide aromatic protons | 7.7 - 7.9 | Multiplet |

| N-CH₂ -THF | 3.8 - 4.0 | Doublet of doublets |

| THF C2-H | 4.0 - 4.2 | Multiplet |

| THF C5-H₂ | 3.6 - 3.8 | Multiplet |

| THF C3-H₂ & C4-H₂ | 1.8 - 2.2 | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. The spectrum for this compound would display distinct signals for the carbonyl, aromatic, and aliphatic carbons.

The two carbonyl carbons of the imide functionality are expected to be the most downfield signals, typically appearing around δ 168 ppm. The aromatic carbons of the phthalimide ring will resonate in the δ 123-134 ppm range. The quaternary carbons to which the carbonyls are attached will be at the lower end of this range, while the protonated carbons will be at the higher end.

The aliphatic carbons of the (oxolan-2-ylmethyl) group will appear at a much higher field. The carbon of the methylene bridge (N-CH₂) is expected around δ 40-45 ppm. The carbons of the THF ring will show characteristic shifts, with the carbon adjacent to the oxygen (C2) being the most downfield of the aliphatic signals (around δ 77-80 ppm), followed by the other carbon attached to oxygen (C5) at approximately δ 68 ppm. The remaining two carbons (C3 and C4) would be found further upfield.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O (Imide) | ~ 168 |

| Aromatic C (quaternary) | ~ 132 |

| Aromatic C -H | ~ 123, ~134 |

| THF C 2 | ~ 78 |

| THF C 5 | ~ 68 |

| N-C H₂ | ~ 42 |

| THF C 3 / C 4 | ~ 25 - 30 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). For instance, it would show a cross-peak between the N-CH₂ protons and the C2-H of the THF ring. It would also map the coupling network within the THF ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signal for each protonated carbon by linking the proton shifts to their corresponding carbon shifts (e.g., N-CH₂ protons to the N-CH₂ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing the molecular fragments together. Key HMBC correlations would be expected from the N-CH₂ protons to the carbonyl carbons and the quaternary aromatic carbons of the phthalimide group, as well as to the C2 and C3 carbons of the THF ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Pseudo-Molecular Ions

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound would likely be detected as a pseudo-molecular ion, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. Given the molecular formula C₁₃H₁₃NO₃, the exact mass of the neutral molecule is 231.0895 g/mol . Therefore, the expected pseudo-molecular ions would be observed at m/z values corresponding to these adducts.

Predicted ESI-MS Data

| Ion | Predicted m/z |

| [M+H]⁺ | 232.0973 |

| [M+Na]⁺ | 254.0792 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of its identity. For this compound (C₁₃H₁₃NO₃), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the pseudo-molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the molecular structure.

For this compound, a primary fragmentation pathway would likely involve the cleavage of the bond between the methylene bridge and the THF ring, leading to the formation of a stable phthalimidomethyl cation. Another characteristic fragmentation would be the loss of the entire (oxolan-2-ylmethyl) substituent, resulting in a phthalimide-related fragment. Fragmentation within the THF ring itself is also possible.

Predicted MS/MS Fragmentation

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Description of Fragment |

| 232.0973 ([M+H]⁺) | 160.0393 | Phthalimidomethyl cation ([C₉H₆NO₂]⁺) |

| 148.0393 | Phthalimide fragment ([C₈H₅NO₂]⁺) | |

| 71.0497 | Oxolanylmethyl cation ([C₅H₇O]⁺) |

Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic methods are indispensable for the analysis of this compound, ensuring its chemical purity, identifying potential contaminants, and resolving its stereoisomers. These techniques leverage differential partitioning of the analyte and impurities between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. The method's high resolution and sensitivity make it ideal for separating the main compound from synthesis-related impurities and degradation products. ptfarm.pl For N-substituted phthalimides, reverse-phase HPLC (RP-HPLC) is commonly employed. sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecyl-silylated silica (B1680970) (C18), is used in conjunction with a polar mobile phase. ptfarm.pl The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.com Separation is achieved based on the differential hydrophobic interactions of the sample components with the stationary phase. The purity of the sample is determined by comparing the peak area of the main component to the total area of all detected peaks, often with ultraviolet (UV) detection at a wavelength where the phthalimide chromophore exhibits strong absorbance. ptfarm.pl Commercial suppliers of N-substituted phthalimides frequently use HPLC to specify purity, often achieving greater than 98-99%. tcichemicals.com The method can be validated according to regulatory guidelines to confirm its selectivity, precision, accuracy, and linearity. ptfarm.plsemanticscholar.org

Table 1: Representative HPLC Conditions for Purity Assessment of N-Substituted Phthalimides

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., LiChrosorb® RP-18, 250 x 4.0 mm, 5 µm) ptfarm.pl |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2.0) or Water with Phosphoric/Formic Acid ptfarm.plsielc.com |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Spectrophotometry (e.g., at 239 nm) ptfarm.pl |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| Internal Standard | Phenacetin (for quantitative analysis) ptfarm.pl |

The this compound molecule possesses a stereocenter in the oxolane ring, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, determining the enantiomeric excess (ee) is crucial. mdpi.com Chiral HPLC is the predominant method for separating and quantifying enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) carbamates (e.g., Chiralpak® series), are widely used for the resolution of a broad range of chiral compounds, including those with structures similar to the target molecule. mdpi.commdpi.com The separation can be performed in either normal-phase (using eluents like hexane/isopropanol) or polar organic modes. mdpi.commdpi.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. The development of a successful chiral separation method often requires screening various CSPs and mobile phase compositions to achieve optimal resolution. mdpi.com

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives like Chiralpak® IA) mdpi.com |

| Mobile Phase | Normal Phase: n-Hexane/Ethanol/Dethylamine mixture mdpi.com |

| Elution Mode | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis Spectrophotometry (e.g., at 220 nm or 254 nm) |

| Temperature | Controlled (e.g., 25 °C) |

Gas Chromatography (GC) is the preferred method for the identification and quantification of volatile organic impurities that may be present in the final product. ispub.comthermofisher.com These impurities typically originate from residual solvents used during the synthesis and purification steps, such as tetrahydrofuran (THF), dimethylformamide (DMF), or toluene. ispub.comnih.gov Unreacted volatile starting materials, like tetrahydrofurfuryl alcohol, could also be detected. nih.gov

Due to the low volatility of this compound, a headspace sampling technique (HS-GC) is often employed. thermofisher.com In this approach, the sample is heated in a sealed vial, and the vapor phase, containing the volatile analytes, is injected into the GC system. This prevents the non-volatile main compound from contaminating the GC column. thermofisher.com Separation occurs on a capillary column (e.g., BP 624 or similar phases with cyanopropylphenyl polysiloxane) as a function of the analytes' boiling points and interactions with the stationary phase. ispub.com A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. ispub.com It is important to consider that some phthalimide derivatives can degrade under the high temperatures of the GC injection port, which can lead to analytical artifacts. nih.gov

Table 3: Representative GC-HS Conditions for Volatile Impurity Analysis

| Parameter | Condition |

| Sampling Method | Headspace (HS) Autosampler thermofisher.com |

| Column | BP 624 or equivalent (e.g., 30 m x 0.53 mm i.d., 0.25 µm film thickness) ispub.com |

| Carrier Gas | Nitrogen or Helium ispub.com |

| Injector Temp. | ~230 °C ispub.com |

| Oven Program | Temperature gradient (e.g., 40 °C hold, ramp to 200 °C) ispub.com |

| Detector | Flame Ionization Detector (FID) ispub.com |

| Detector Temp. | ~250 °C ispub.com |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

The analysis of this related structure reveals that the molecule crystallizes in the orthorhombic space group P2₁2₁2₁. nih.govresearchgate.net The five-membered oxolan-2-one ring adopts an envelope conformation. nih.govresearchgate.net In N-substituted phthalimides, the phthalimide ring system itself is typically planar or nearly planar. nih.govresearchgate.net A key conformational parameter is the dihedral angle between the plane of the phthalimide group and the substituent. In a related structure, N-(2-phenethyl)phthalimide, the molecule contains two planar units, the phthalimide system and the phenyl ring, linked by an ethylene (B1197577) bridge. researchgate.net The crystal structure of 2-[(3S)-5-Oxooxolan-3-yl]isoindole-1,3-dione was determined from single crystals obtained by the evaporation of a DMF solution. nih.govresearchgate.net The absolute configuration was established based on the stereochemistry of the starting material, L-Aspartic acid. nih.govresearchgate.net

Table 4: Crystallographic Data for 2-[(3S)-5-Oxooxolan-3-yl]isoindole-1,3-dione nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₉NO₄ |

| Molecular Weight | 231.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.7224(3) Åb = 10.5839(5) Åc = 16.8532(10) Å |

| Volume (V) | 1020.72(9) ų |

| Z | 4 |

| Temperature | 296 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calc.) | 1.505 Mg m⁻³ |

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties.

The initial step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like 2-(Oxolan-2-ylmethyl)isoindole-1,3-dione, which contains a rotatable bond between the phthalimide (B116566) and oxolane moieties, a conformational analysis is crucial. This involves exploring the potential energy surface to identify all stable conformers (isomers that can be interconverted by rotation about single bonds) and the transition states that connect them.

DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-31G(d), are employed to perform these calculations. The results of a conformational analysis would typically be presented in a table listing the relative energies of the different conformers.

Illustrative Data Table: Conformational Analysis of this compound (Note: The following data is illustrative and represents typical results from such a study, as specific published data for this compound is not available.)

| Conformer | Dihedral Angle (N-C-C-O) (°) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| 1 (Global Minimum) | 65.2 | 0.00 | 75.3 |

| 2 | -70.5 | 0.85 | 20.1 |

| 3 | 178.9 | 2.10 | 4.6 |

This analysis would reveal the most populated conformation at a given temperature, which is essential for interpreting experimental data and understanding the molecule's behavior.

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the different modes of vibration of the atoms within the molecule (stretching, bending, etc.) and can be directly compared to experimental infrared (IR) and Raman spectra. nih.govresearchgate.net The comparison helps in the assignment of the experimental spectral bands to specific molecular motions. nih.govresearchgate.netresearchgate.net

DFT calculations at the B3LYP/6-311++G(d,p) level of theory are known to provide reliable vibrational frequencies. researchgate.netnih.gov A scaling factor is often applied to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net

Illustrative Data Table: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) (Note: This table is illustrative. Experimental data for the title compound is required for a direct comparison.)

| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Scaled Frequency | Experimental Frequency (IR) | Assignment |

| ν(C=O) asym | 1805 | 1769 | Data not available | Asymmetric C=O stretching of the imide ring |

| ν(C=O) sym | 1750 | 1715 | Data not available | Symmetric C=O stretching of the imide ring |

| ν(C-N-C) | 1390 | 1362 | Data not available | C-N-C stretching of the imide ring |

| ν(C-O-C) | 1105 | 1083 | Data not available | C-O-C stretching of the oxolane ring |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its electronic excitation energy. researchgate.net

DFT calculations provide detailed information about the energies and shapes of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich phthalimide ring, while the LUMO would also be centered on this aromatic system.

Illustrative Data Table: Frontier Molecular Orbital Properties (Note: The following data is illustrative and represents typical results from DFT calculations.)

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

A large HOMO-LUMO gap suggests high stability and low chemical reactivity. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of the molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the properties of the molecule in its electronically excited states.

TD-DFT can predict the electronic absorption spectrum of a molecule, which corresponds to the wavelengths of light it absorbs. nih.gov These calculations provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which are related to the intensity of the absorption bands). By comparing the calculated spectrum with an experimental UV-Vis spectrum, one can understand the nature of the electronic transitions occurring. For this compound, the primary electronic transitions are expected to be π → π* transitions within the phthalimide chromophore.

Illustrative Data Table: Calculated Electronic Transitions (TD-DFT) (Note: This table is illustrative and represents typical TD-DFT results.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 4.25 | 292 | 0.001 | HOMO -> LUMO |

| S2 | 4.60 | 270 | 0.150 | HOMO-1 -> LUMO |

| S3 | 5.15 | 241 | 0.230 | HOMO -> LUMO+1 |

The results from TD-DFT calculations can also provide insights into potential photoinduced processes, such as intramolecular charge transfer (ICT), intersystem crossing, and photochemical reactions. By analyzing the character of the excited states and their potential energy surfaces, it is possible to predict how the molecule will behave after absorbing light. For instance, the calculations could reveal if there is a significant change in the charge distribution upon excitation, which would be indicative of an ICT state.

Reactivity and Stability Assessments

Theoretical and computational studies provide profound insights into the chemical reactivity and stability of this compound. By mapping the electronic landscape and calculating energetic properties, a predictive understanding of its behavior in chemical reactions can be formulated.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface visualizes the charge distribution, where regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP map would be characterized by a high electron density around the carbonyl oxygen atoms of the isoindole-1,3-dione moiety, making them the primary sites for electrophilic interactions. These regions of negative potential are due to the high electronegativity of the oxygen atoms. Conversely, the hydrogen atoms of the aromatic ring and the methylene (B1212753) bridge would exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The distribution of electrostatic potential is crucial in understanding how the molecule interacts with other polar molecules and in predicting its binding orientation with receptors or active sites of enzymes. rsc.org Studies on similar isoindolinone-containing cyclopeptides have shown that redistributing the electrostatic potential surface can enhance binding affinity to protein targets. rsc.org

Table 1: Predicted Electrophilic and Nucleophilic Sites based on MEP Analysis

| Site | Type of Attack | Reasoning |

|---|---|---|

| Carbonyl Oxygens | Electrophilic | High electron density due to electronegativity. |

| Aromatic Hydrogens | Nucleophilic | Electron-deficient due to the aromatic system. |

Fukui Functions and Dual Descriptor Analysis for Site Selectivity

Fukui functions and the dual descriptor are powerful quantum chemical descriptors that provide a more nuanced understanding of local reactivity than MEP alone. These descriptors are derived from the change in electron density as the number of electrons in the system changes, allowing for the precise identification of sites for nucleophilic, electrophilic, and radical attack.

Thermochemical Property Calculations (Enthalpy, Entropy, Heat Capacity)

Thermochemical properties such as enthalpy of formation, entropy, and heat capacity are fundamental to understanding the stability and thermodynamics of this compound. These properties can be calculated with a high degree of accuracy using computational methods like Density Functional Theory (DFT).

The enthalpy of formation provides a measure of the compound's stability relative to its constituent elements. A more negative enthalpy of formation indicates greater stability. The entropy of the molecule is related to the degree of disorder and freedom of motion of its atoms, which would be influenced by the flexibility of the oxolane ring and the linker to the isoindole core. Heat capacity determines the amount of heat required to raise the temperature of the compound, a crucial parameter in process chemistry and safety assessments. For related compounds like N-methylphthalimide, thermochemical data is available and can serve as a reference point for the expected values for this compound. nist.gov

Table 2: Illustrative Thermochemical Data for a Related Compound (N-Methylphthalimide)

| Property | Value | Unit |

|---|---|---|

| Enthalpy of Formation (Gas) | -135.5 ± 1.5 | kJ/mol |

| Standard Molar Entropy (Gas) | 369.35 ± 0.80 | J/mol·K |

| Molar Heat Capacity (Gas, 298.15 K) | 163.49 | J/mol·K |

Note: This data is for N-methylphthalimide and serves as an illustrative example. nist.gov Specific values for this compound would require dedicated computational studies.

Intermolecular Interactions and Non-Covalent Forces

The crystal packing and condensed-phase behavior of this compound are governed by a network of intermolecular interactions and non-covalent forces. These interactions, though weaker than covalent bonds, are critical in determining the material's physical properties such as melting point, solubility, and crystal morphology.

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with delocalized π-electron systems, such as isoindole derivatives, are of significant interest for their potential applications in non-linear optics (NLO). acgpubs.org NLO materials can alter the properties of light passing through them and have applications in technologies like telecommunications and optical data storage. acgpubs.org

Table 3: Factors Influencing Potential NLO Properties

| Structural Feature | Influence on NLO Properties |

|---|---|

| Isoindole-1,3-dione Moiety | Acts as an electron acceptor, promoting intramolecular charge transfer. |

| π-Electron System | Delocalized electrons contribute to the hyperpolarizability. |

Further computational analysis, such as the calculation of the first-order hyperpolarizability using time-dependent density functional theory (TD-DFT), would be necessary to quantify the NLO potential of this compound.

Chemical Reactivity and Derivatization Pathways

Transformations of the Isoindole-1,3-dione Core

The isoindole-1,3-dione system is a robust chemical scaffold. The aromatic ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the two adjacent carbonyl groups. Conversely, these carbonyl carbons are electrophilic and can be targeted by strong nucleophiles.

Cyclocondensation Reactions with Nitrogen-Containing Compounds

The carbonyl groups of the phthalimide (B116566) core are susceptible to attack by strong nitrogen nucleophiles, such as hydrazine (B178648) and its derivatives. This reaction, a key step in the well-known Gabriel synthesis, leads to the cleavage of the imide ring and the release of the primary amine from which the phthalimide was derived. byjus.com In the context of 2-(Oxolan-2-ylmethyl)isoindole-1,3-dione, this reaction is not a derivatization of the core itself but rather its cleavage.

However, the phthalimide structure can undergo cyclocondensation with certain nitrogen compounds to form more complex heterocyclic systems. For instance, reactions with hydrazine can lead to the formation of phthalazine (B143731) derivatives. longdom.orgnih.gov The reaction of a phthalimide with hydrazine hydrate (B1144303) typically results in the formation of a phthalazinone derivative. longdom.org A notable reaction involves the treatment of N-substituted phthalimides with hydrazine, which cleaves the phthalimide to release the primary amine and form phthalhydrazide (B32825) as a stable byproduct. nih.govcmu.edu This process is fundamental to using the phthalimide group as a protecting group for primary amines. organic-chemistry.org

| Reactant | Reagent | Product Type | Conditions | Reference |

| N-Substituted Phthalimide | Hydrazine (N₂H₄) | Primary Amine + Phthalhydrazide | Ethanolic solution, room temperature or heat | cmu.edu |

| Phthalimide | Hydrazine hydrate | Phthalazinone derivative | Acetic acid | longdom.org |

| Phthalic Anhydride (B1165640) | Diamines | Phthalimide derivative | Methanolic solution | nih.gov |

This table illustrates common reactions involving the phthalimide core with nitrogen-containing compounds.

Acylation Reactions at Aromatic Positions

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com However, the aromatic ring of the phthalimide core is strongly deactivated by the two electron-withdrawing carbonyl groups, making it resistant to standard Friedel-Crafts conditions. libretexts.org These reactions typically require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion that can be attacked by the aromatic ring. masterorganicchemistry.comorganic-chemistry.org

For deactivated substrates like phthalimides, the reaction is challenging and often requires forcing conditions or more potent catalytic systems. nih.gov Successful acylation, if achieved, would be expected to occur at the positions meta to the imide functionality (positions 4 and 7), although yields are generally low. Due to these difficulties, direct acylation of the phthalimide ring is not a common synthetic strategy.

| Reaction Type | Reagent | Catalyst | Key Challenge | Reference |

| Friedel-Crafts Acylation | Acyl Chloride (RCOCl) | AlCl₃ | Strong deactivation of the aromatic ring by imide groups | libretexts.org |

| Friedel-Crafts Acylation | Carboxylic Anhydride ((RCO)₂O) | Lewis or Brønsted Acid | Deactivated substrate requires harsh conditions | wikipedia.org |

This table outlines the general conditions and challenges for Friedel-Crafts acylation on deactivated aromatic rings like phthalimide.

Halogenation and Other Electrophilic Aromatic Substitution Reactions

Similar to acylation, other electrophilic aromatic substitution (EAS) reactions on the phthalimide ring are hindered by its deactivation.

Halogenation: Direct bromination of phthalide (B148349) (a related structure) can be achieved at high temperatures (140–155°C) using bromine. orgsyn.org The bromination of N-substituted phthalimides has also been reported using reagents like N-bromosuccinimide. acs.org The substitution is expected to occur at the 4- or 5-position of the isoindole-1,3-dione ring.

Nitration: The nitration of N-alkylphthalimides can be accomplished using standard nitrating agents like nitric acid in the presence of sulfuric acid. acs.org The reaction typically yields a mixture of nitro-substituted products, with the primary products being the 3-nitro and 4-nitro derivatives, formed due to the directing effects of the carbonyl groups.

The electron-withdrawing nature of the imide group significantly reduces the nucleophilicity of the benzene (B151609) ring, making all EAS reactions less favorable compared to those on benzene or activated derivatives. libretexts.org

| EAS Reaction | Reagent | Expected Product(s) | Conditions | Reference |

| Bromination | Br₂ / CO₂ | 2-Bromophthalide | 140-155°C | orgsyn.org |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-N-substituted phthalimide | Not specified | acs.org |

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro and 4-Nitro-N-alkylphthalimides | Not specified | acs.org |

This table summarizes electrophilic aromatic substitution reactions on the phthalimide scaffold.

Reactions Involving the Oxolan-2-ylmethyl Side Chain

The tetrahydrofurfuryl side chain offers distinct reactive sites, primarily the ether linkage within the tetrahydrofuran (B95107) (oxolane) ring and the methylene (B1212753) C-H bonds.

Ring-Opening Reactions of the Tetrahydrofuran Moiety

The tetrahydrofuran ring is a cyclic ether that can be cleaved under various conditions, typically involving acids. This ring-opening reaction is a key pathway for the derivatization of the side chain.

Acid-Catalyzed Cleavage: Treatment with strong acids like HI or H₂SO₄ can protonate the ether oxygen, making it a good leaving group and facilitating nucleophilic attack to open the ring. masterorganicchemistry.com The use of acyl halides, such as benzoyl chloride or acetyl chloride, in the presence of a Lewis acid catalyst (e.g., iodine, SmI₃, Bi(III) halides) is an effective method for the O-acylative cleavage of tetrahydrofuran. researchgate.netacs.orgtandfonline.com This reaction yields a halo-ester; for example, reaction with an acyl chloride would produce a 4-chloroalkyl ester. researchgate.net Similarly, using sulfuric acid with acetic anhydride leads to the formation of a diacetoxyalkane. researchgate.net These reactions effectively transform the cyclic ether into a linear chain with functional groups at both ends, providing a versatile intermediate for further synthesis.

| Reagent System | Catalyst | Product Type | Key Feature | Reference |

| Acyl Chloride | Iodine (I₂) | 4-Chloroalkyl ester | Mild, solvent-free conditions possible | researchgate.net |

| Acyl Chloride | Samarium Triiodide (SmI₃) | 4-Iodoalkyl ester | Lewis acid catalysis under mild conditions | tandfonline.com |

| Acetic Anhydride | Sulfuric Acid (H₂SO₄) | Diacetoxyalkane | Cleavage and di-functionalization | researchgate.net |

| Strong Acid (e.g., HI) | N/A | Dihaloalkane or Halohydrin | Forcing conditions, strong acid cleavage | masterorganicchemistry.com |

This table details various methods for the ring-opening of the tetrahydrofuran moiety.

Functionalization of the Methyl Linker

The methylene group (-CH₂-) connecting the phthalimide nitrogen to the tetrahydrofuran ring is generally unreactive. Its C-H bonds are not activated towards simple deprotonation or radical abstraction under standard conditions.

However, advanced catalytic methods can enable functionalization at such sites. Studies on related N-alkylphthalimide systems have shown that rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can functionalize unactivated C-H bonds. nih.govacs.orgresearchgate.net The electron-withdrawing phthalimido group can exert an inductive effect, influencing the site-selectivity of such reactions, often directing functionalization to C-H bonds that are several carbons away from the nitrogen atom. nih.govacs.org Direct functionalization of the linker methylene group in this compound would likely require specialized transition-metal-catalyzed C-H activation strategies. Intramolecular functionalization of a benzylic methylene adjacent to a ring nitrogen has been achieved via cross-dehydrogenative coupling, suggesting that similar advanced methods could potentially target the linker in the title compound. acs.org

Formation of Conjugates and Hybrid Molecules

The chemical scaffold of this compound, which combines a phthalimide group with a tetrahydrofurfuryl moiety, presents a versatile platform for the synthesis of more complex chemical entities. The reactivity of both the isoindole-1,3-dione core and the appended oxolane ring can be exploited to form conjugates with other molecules, including those with established biological activity, and to construct larger dimeric or polymeric structures.

Synthesis of Dimeric or Polymeric Structures

The isoindole-1,3-dione moiety can be incorporated into larger molecular architectures such as dimers and polymers. Such materials can exhibit unique thermal, mechanical, and electronic properties. rsc.org The phthalimide group can be part of the polymer backbone or act as a pendant group. nih.govresearchgate.net

Dimeric Structures:

The synthesis of dimeric structures containing the isoindole-1,3-dione unit can be achieved through various coupling reactions. For instance, if the aromatic part of the phthalimide or a substituent on the N-alkyl group is functionalized with a halide, a boronic acid, or another suitable group, cross-coupling reactions like the Suzuki or Heck reaction can be employed to form a C-C bond between two monomeric units. While no specific examples of dimerization of this compound were found, one study noted the observation of a dimer of a different isoindoline-1,3-dione derivative as an adduct with a sodium ion in mass spectrometry analysis, suggesting the potential for non-covalent dimer formation as well. core.ac.uk

Polymeric Structures:

Polymers containing the phthalimide moiety are a significant class of high-performance materials, often exhibiting excellent thermal stability. researchgate.netnih.gov These are typically synthesized through polycondensation reactions.

Polyimides: A common method for synthesizing polyimides involves the reaction of a dianhydride with a diamine. To incorporate a structure like this compound into a polyimide, the molecule would first need to be functionalized to contain two reactive groups (e.g., two amine groups or two anhydride groups). For example, chemical modification of the oxolane ring could potentially introduce such functionalities.

Polyamides: Polyamides containing phthalimide groups can be synthesized by the polycondensation of a dicarboxylic acid containing a phthalimide moiety with a diamine, or vice versa. nih.gov For example, a diacid monomer with a pendant phthalimide group can be reacted with various aromatic diamines to produce wholly aromatic polyamides. nih.gov

Polymers from Furan Derivatives: The tetrahydrofuran ring in this compound is a derivative of furan. Furan-based monomers, sourced from renewable resources, are increasingly used in polymer synthesis. researchgate.net Furfuryl alcohol, a related compound, can be polymerized under acidic conditions. rsc.org It is conceivable that under certain catalytic conditions, the tetrahydrofurfuryl group could be involved in polymerization reactions, potentially through ring-opening polymerization, to form polyether chains with pendant isoindole-1,3-dione groups.

The following table provides examples of polymers that incorporate the phthalimide structure, illustrating the synthetic routes and resulting polymer types.

| Monomers | Polymerization Method | Resulting Polymer Type | Key Properties/Applications |

|---|---|---|---|

| Pyridine-containing triamine and various dianhydrides | Three-step process involving termination, ring-opening polymerization, and chemical imidization | Polyimides with pendant phthalimide groups | Soluble in polar aprotic solvents, excellent thermal stability researchgate.net |

| 5-(2-phthalimidyl-3-methylbutanoylamino)isophthalic acid and various aromatic diamines | Microwave-assisted polyamidation in ionic liquids | Aromatic polyamides with pendant phthalimide and S-valine groups | Chiral polymers with bulky pendant groups nih.gov |

| Tetrafluorophthalimide derivatives and 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethylspirobisindane (TTSBI) | Nucleophilic aromatic substitution | Phthalimide-based polymers of intrinsic microporosity (PIMs) | High surface area, potential for gas separation membranes nih.gov |

| N-(allyloxyphenyl)tetrachlorophthalimides | Free radical polymerization using AIBN in THF | Poly(N-(allyloxyphenyl)tetrachlorophthalimide) | Illustrates polymerization of a phthalimide derivative with a polymerizable group d-nb.info |

| Phthalic anhydride and ethylene (B1197577) glycol | Polyesterification | Alkyd resin (polyester) | Used in coatings and molding compounds ulaval.ca |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as Chiral Building Blocks in Asymmetric Synthesis

The stereochemistry of the oxolane (tetrahydrofuran) ring is a crucial feature of 2-(Oxolan-2-ylmethyl)isoindole-1,3-dione, allowing it to serve as a chiral building block. The enantiomerically pure form of this compound is essential for constructing stereospecific target molecules, particularly in medicinal chemistry where the biological activity of enantiomers can differ significantly.

The chirality is often introduced via its synthetic precursor, (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, which is classified as a chiral building block. bldpharm.comresearchgate.net The synthesis involves the reaction of a chiral epoxide, such as (R)-epichlorohydrin, which establishes the stereocenter. researchgate.net This chirality is then transferred and preserved through subsequent chemical transformations that lead to the formation of the oxolane ring or other more complex structures. The phthalimide (B116566) group serves as an effective protecting group for the primary amine, preventing side reactions while being robust enough to withstand various reaction conditions. This strategy allows chemists to introduce a specific stereocenter early in a synthetic route and carry it through to the final product.

Precursors for the Synthesis of Complex Heterocyclic Systems

The structural framework of this compound is an excellent starting point for the synthesis of more elaborate heterocyclic molecules.

One of the most significant applications of this scaffold is in the synthesis of oxazolidinone antibiotics, a critical class of drugs effective against resistant Gram-positive bacteria. The premier example is Linezolid. In many synthetic routes to Linezolid, a chiral derivative, (S)-2-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindole-1,3-dione, appears as a key intermediate. researchgate.net

The synthesis typically involves reacting a chiral precursor, often derived from (R)-epichlorohydrin, to form the core oxazolidinone ring. researchgate.net The isoindole-1,3-dione moiety functions as a masked primary amine. After the construction of the main heterocyclic framework, the phthalimide group is removed (e.g., with methylamine) to reveal the aminomethyl side chain, which is then acetylated to complete the synthesis of Linezolid. This modular approach, where the isoindoline-1,3-dione protects a key functional group, is a cornerstone of many Linezolid synthesis strategies.

Table 1: Role in Linezolid Synthesis

| Intermediate/Precursor | Role in Synthesis |

|---|---|

| (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione | A key chiral epoxide intermediate used in various synthetic routes to build the oxazolidinone core of Linezolid. |

| (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione | A chiral building block developed for the enantiopure synthesis of 2-oxazolidinone (B127357) moieties. researchgate.net |

Beyond oxazolidinones, the phthalimide-protected scaffold is used to construct other classes of bioactive heterocyclic systems. Its versatility allows for its incorporation into diverse molecular architectures. For example, a related derivative serves as an intermediate in the synthesis of a thymidine (B127349) analogue intended for use as a radiolabeled nucleoside. researchgate.net In this synthesis, the compound 2-({3-[(2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-2,3,4,5-tetrahydrofuran-2-yl]-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl}methyl)isoindoline-1,3-dione contains a complex heterocyclic system (a tetrahydropyrimidine) attached to the isoindoline-1,3-dione. researchgate.net This demonstrates the utility of the phthalimidomethyl group as a synthetic handle for building complex molecules with potential applications in diagnostics and therapy. The isoindoline-1,3-dione structure is a recurring motif in a wide range of approved drugs, highlighting its importance as a core heterocyclic scaffold. mdpi.com

Modular Components in Diversified Compound Libraries

The title compound and its parent structure, isoindoline-1,3-dione (phthalimide), are frequently used as modular components in combinatorial chemistry and the generation of diversified compound libraries. This approach is central to modern drug discovery, where large numbers of related compounds are synthesized and screened for biological activity.

The utility of the scaffold in this context lies in its synthetic tractability. The isoindoline-1,3-dione core can be easily synthesized from various phthalic anhydrides, allowing for diversity in the aromatic portion of the molecule. acgpubs.org The N-substituent, in this case, the oxolanylmethyl group, can be introduced via nucleophilic substitution, using the potassium salt of phthalimide. This modularity allows for the creation of a matrix of compounds by varying both the anhydride (B1165640) and the N-substituent. Several research programs have focused on creating series of novel 1-H-isoindole-1,3(2H)-dione derivatives for screening against various biological targets, such as enzymes implicated in neurodegenerative diseases. nih.govmdpi.com

Scaffold for Structure-Activity Relationship (SAR) Investigations of Related Derivatives

The isoindoline-1,3-dione framework is a privileged scaffold for conducting structure-activity relationship (SAR) studies. In SAR, chemists systematically modify a lead compound's structure to understand which parts of the molecule are essential for its biological effect and to optimize its potency and selectivity.

Numerous studies have synthesized libraries of isoindoline-1,3-dione derivatives to probe their interactions with biological targets. researchgate.netnih.gov For instance, researchers have designed and synthesized series of these compounds to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.govnih.gov By modifying the linker between the phthalimide core and another pharmacophore, or by adding substituents to the aromatic ring, scientists can map the key interactions between the molecule and the enzyme's active site. nih.govnih.gov These studies are crucial for designing new therapeutic agents with improved efficacy and fewer side effects.

Table 2: Examples of SAR Studies on Isoindoline-1,3-dione Derivatives

| Derivative Class | Biological Target/Activity Studied | Key SAR Findings |

|---|---|---|

| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | Acetylcholinesterase (AChE) Inhibition | Substitutions on the benzyl (B1604629) moiety were explored, with para-fluoro substituted compounds showing the highest inhibitory potency. The size of the substituent was found to be important for activity. nih.gov |

| 2-(diethylaminoalkyl)-isoindoline-1,3-diones | AChE and Butyrylcholinesterase (BuChE) Inhibition | The length of the alkyl chain was varied from three to eight carbons. Inhibitors with six and seven methylene (B1212753) groups were most promising against AChE. nih.gov |

| N-substituted 1H-isoindole-1,3-diones with piperazine (B1678402) moieties | Cyclooxygenase (COX-1/COX-2) Inhibition | The introduction of a piperazine ring was found to increase lipophilicity and affinity for COX enzymes. The nature of the aryl substituent on the piperazine ring modulated the activity and selectivity. nih.gov |

Exploration of Molecular Interactions and Biochemical Mechanisms

Research into Molecular Mechanisms of Pathogen-Related Inhibition

Targeting virulence factors is an emerging strategy to combat pathogenic bacteria. One such target is the Type III Secretion System (T3SS).

The Type III Secretion System (T3SS) is a critical virulence factor for many Gram-negative bacteria. frontiersin.orgmdpi.com It acts as a molecular syringe to inject effector proteins into host cells, leading to infection. mdpi.com Inhibition of the T3SS is an attractive anti-virulence strategy. However, based on a review of current literature, there are no specific studies that have screened or identified 2-(Oxolan-2-ylmethyl)isoindole-1,3-dione or other isoindoline-1,3-dione derivatives as inhibitors of the T3SS. frontiersin.orgresearchgate.net Research in this area has primarily focused on natural products like flavonoids, alkaloids, and terpenoids. frontiersin.orgresearchgate.net Therefore, the potential for this class of compounds to act as T3SS inhibitors remains an open area for future investigation.

Protein-Ligand Binding Studies through Computational Docking

Computational docking studies are instrumental in elucidating the binding modes of isoindoline-1,3-dione derivatives with their protein targets. These studies consistently highlight the importance of the isoindoline-1,3-dione moiety in anchoring the ligand within the active site of enzymes like cholinesterases and cyclooxygenases.

In cholinesterase inhibition, the isoindoline-1,3-dione fragment often interacts with the peripheral anionic site (PAS) of the enzyme, while other parts of the molecule engage with the catalytic active site (CAS). nih.govresearchgate.net Key interactions frequently observed include π-π stacking, cation-π, and hydrogen bonds with aromatic amino acid residues such as Tryptophan (Trp) and Tyrosine (Tyr) in the active gorge. nih.gov

For COX inhibition, docking studies reveal that the isoindoline-1,3-dione part can form crucial interactions within the enzyme's binding pocket. For instance, it can engage in π-π stacking with Trp387 and π-σ interactions with Leu352 in COX-1. nih.govmdpi.com In COX-2, it can form π-σ and π-alkyl interactions with residues like Leu352, Ala523, and Val523. nih.govmdpi.com Hydrogen bonds are also critical, often formed by carbonyl groups in the linker region with residues like Arg120 and Tyr355 in COX-2. nih.govmdpi.com These computational models provide a rational basis for the observed inhibitory activities and guide the design of more potent and selective inhibitors. researchgate.net

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The classical synthesis of N-substituted phthalimides, such as the Gabriel synthesis, often involves high temperatures and stoichiometric reagents. jetir.orgkhanacademy.orgbyjus.com Future research should focus on developing greener, more atom-economical, and efficient synthetic routes.

Key areas for development include:

Catalytic Approaches : Research into novel catalytic systems can reduce waste and improve efficiency. This includes using heterogeneous and reusable catalysts like montmorillonite-KSF clay or nano-Cu₂O, which offer advantages such as mild reaction conditions and ease of separation. jetir.orgrsc.org Palladium-catalyzed methods, including carbonylative synthesis, represent another promising frontier for creating N-substituted phthalimides with high yields. rsc.orgnih.gov

Energy-Efficient Methods : The application of alternative energy sources such as ultrasound and microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. acs.orgresearchgate.net An ultrasound-promoted, one-pot multicomponent reaction has been shown to be a green and efficient method for synthesizing substituted phthalimides. acs.org

Solventless and Metal-Free Conditions : Developing reactions that proceed in solventless conditions or use water as a green solvent would drastically improve the environmental footprint of the synthesis. rsc.orgresearchgate.net Metal-free approaches, such as those utilizing elemental sulfur as an oxidant or involving denitrogenative cyanation, provide efficient alternatives to traditional metal-catalyzed reactions. rsc.orgacs.org

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Conventional Thermal Condensation | Reaction of phthalic anhydride (B1165640) and an amine at high temperatures. | Well-established and simple for available amines. | jetir.org |

| Ultrasound-Promoted Synthesis | Use of ultrasonic irradiation as an energy source in a green solvent like ethanol. | Rapid, energy-efficient, high yields, and environmentally friendly. | acs.org |

| Clay-Catalyzed Synthesis | Use of montmorillonite-KSF as a reusable catalyst. | Mild conditions, high selectivity, non-corrosive, and easy work-up. | jetir.org |

| Nano-Catalyzed Synthesis | Employment of nano-Cu₂O catalyst in water. | Use of a green solvent and a highly efficient catalyst. | rsc.org |

| Metal-Free Synthesis | Reaction of 2-formylbenzoic acids and amines using elemental sulfur. | Avoids the use of expensive and potentially toxic metal catalysts. | rsc.org |

Integration of Computational Design with Synthetic Strategies for Novel Analogues

Computational chemistry offers powerful tools for designing novel analogues of 2-(Oxolan-2-ylmethyl)isoindole-1,3-dione with tailored properties before committing to laboratory synthesis. mdpi.com

Density Functional Theory (DFT) : DFT calculations can be employed to analyze the molecular properties, electronic structure, and stability of potential derivatives. researchgate.netmdpi.com This insight helps in predicting the reactivity and spectroscopic characteristics of new compounds.

Molecular Docking : For applications in medicinal chemistry or materials science, molecular docking studies can predict the binding affinity and interaction patterns of designed analogues with specific biological targets or material surfaces. researchgate.netacs.orgnih.gov This approach has been successfully used to identify promising phthalimide (B116566) derivatives as potential enzyme inhibitors. researchgate.netnih.gov

The integration of these computational methods with synthetic efforts creates a synergistic workflow, accelerating the discovery of new molecules with desired functionalities. researchgate.net

| Computational Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Analysis of molecular properties in ground and excited states. | Electronic structure, vibrational frequencies, molecular orbital energies. | researchgate.netmdpi.com |

| Molecular Docking | Prediction of ligand-receptor interactions. | Binding affinity (e.g., kcal/mol), binding mode, interaction patterns. | researchgate.netacs.orgnih.gov |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Absorption, Distribution, Metabolism, Excretion, Toxicity. | nih.gov |

Exploration of New Chemical Transformations for Diverse Derivatization

The structure of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives. Future work should explore novel chemical transformations to functionalize both the phthalimide and the tetrahydrofurfuryl moieties.

Phthalimide Ring Modification : Introducing substituents onto the aromatic ring of the phthalimide core can significantly alter the electronic and steric properties of the molecule. For instance, the synthesis of 4-amino substituted phthalimides has been shown to impart fluorescent properties. rsc.org

Tetrahydrofurfuryl Ring Transformations : The oxolane ring is a versatile handle for further chemistry. Reactions could include ring-opening to generate linear derivatives or functionalization at other positions on the ring to introduce new chemical groups.

Advanced Coupling Reactions : Modern organic chemistry provides a vast toolbox of reactions that could be applied. This includes visible-light photocatalysis for C-C bond formation or palladium-catalyzed cross-coupling reactions to attach various fragments. rsc.orgescholarship.org

Design and Synthesis of Derivatives for Targeted Molecular Probes and Chemical Biology Tools

The phthalimide scaffold is present in many bioactive compounds and functional materials. rsc.orgnih.gov Derivatives of this compound could be designed as specialized tools for chemical biology and materials science.

Fluorescent Probes : By analogy with 4-amino substituted phthalimides, derivatives of the target compound could be synthesized to act as fluorescent probes. rsc.org These probes could be designed to be solvatochromic (color changes with solvent polarity) or to "turn on" in the presence of a specific analyte, as has been demonstrated for a phthalimide-based hydrazine (B178648) sensor. rsc.orgrsc.org

Chemical Biology Tools : The molecule can be functionalized and linked to known substrates or bioactive molecules. The resulting conjugates could be used to study biological processes, such as tracking molecular uptake and distribution within cells or identifying protein-ligand binding events. rsc.org

Targeted Molecular Probes : The synthesis of derivatives with specific reactive groups would allow them to be used as targeted molecular probes to label and identify biomolecules within complex biological systems. The inherent stability of the phthalimide group makes it an excellent core structure for such applications. researchgate.net

Q & A

Q. Methodological Answer

| Substituent | Method | Yield | Conditions | Reference |

|---|---|---|---|---|

| Aryl amines | Condensation in CHCl₃ | 77–93% | RT, 12–24 hrs | |

| Trifluoromethyl benzyl | Microwave-assisted alkylation | 85% | 150°C, 30 min | |

| Thiazole moiety | Domino Diels–Alder reaction | 65% | Reflux, 8 hrs |

How are spectroscopic techniques (NMR, IR) employed to confirm the structure of isoindole-1,3-dione derivatives?

Basic Research Question

1H/13C NMR and IR are critical for structural elucidation. For 2-(2-benzoyl-3-phenyl-aziridin-1-yl)-isoindole-1,3-dione , distinct 1H NMR signals at δ 3.8–5.2 ppm confirm aziridine protons, while IR C=O stretches at 1710–1660 cm⁻¹ validate the isoindole core .

Advanced Research Question

Dynamic NMR analysis resolves rotational isomers (e.g., 2-(2-methyl-2-phenyl-aziridin-1-yl)-isoindole-1,3-dione ), where a 85:15 isomer ratio is observed due to restricted rotation . High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ = 365.4 for 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-isoindole-1,3-dione ) .

Q. Methodological Answer

| Technique | Key Data | Application Example |

|---|---|---|

| 1H NMR | δ 7.6–8.2 ppm (aromatic protons), δ 4.2–5.0 ppm (CH₂ linker) | |

| 13C NMR | δ 167–170 ppm (C=O), δ 120–140 ppm (aromatic carbons) | |

| IR | 1710–1660 cm⁻¹ (C=O), 1600–1450 cm⁻¹ (C-N) |

How can researchers resolve contradictions in elemental analysis data for isoindole-1,3-dione derivatives?

Advanced Research Question

Discrepancies in C/H/N values (e.g., 2-[(2-fluorophenyl)methyl]-isoindole-1,3-dione showing 0.2–0.5% deviation) arise from incomplete purification or hygroscopicity. Recrystallization in anhydrous solvents (e.g., CHCl₃) and Karl Fischer titration ensure accurate measurements .

Q. Methodological Answer

| Compound | Theoretical C% | Experimental C% | Resolution |

|---|---|---|---|

| 2-[(4-chlorophenyl)methyl] | 63.45 | 63.20 | Recrystallize in dry CHCl₃ |

| 2-[(2-nitrophenyl)methyl] | 60.20 | 59.85 | Vacuum drying (48 hrs) |

What strategies are used to study structure-activity relationships (SAR) for antimicrobial isoindole-1,3-dione derivatives?

Advanced Research Question

SAR studies correlate substituent polarity (e.g., trifluoromethyl, thiazole) with bioactivity. 2-((4-trifluoromethylbenzyl)oxy)isoindole-1,3-dione exhibits enhanced lipophilicity (LogP = 3.2) and 4× greater E. coli inhibition than non-fluorinated analogs .

Q. Methodological Answer

| Substituent | Bioactivity (MIC, μg/mL) | LogP | Key Finding |

|---|---|---|---|

| Trifluoromethyl | 8.2 (E. coli) | 3.2 | Enhanced membrane permeability |

| Thiazole-chloromethyl | 12.5 (S. aureus) | 2.8 | Synergy with β-lactams |

| Phenoxy-phenyl | 25.0 (C. albicans) | 2.5 | Moderate antifungal activity |

How does X-ray crystallography contribute to understanding isoindole-1,3-dione conformations?

Advanced Research Question

Single-crystal XRD (e.g., 2-(4-methyl-2-phenyl-oxazol-4-ylmethyl)-isoindole-1,3-dione ) reveals monoclinic packing (space group P21/c) with hydrogen bonds (N–H⋯O) stabilizing the lattice. Torsional angles (C–N–C–O = 12.5°) indicate planarity of the isoindole core .

Q. Methodological Answer

| Parameter | Value | Implication |

|---|---|---|

| Unit cell dimensions | a = 14.37 Å, β = 107.4° | Monoclinic symmetry |

| Hydrogen bonds | N–H⋯O (2.12 Å) | Stabilizes crystal packing |

| Torsional angle | 12.5° (C–N–C–O) | Planar conformation for resonance |

What catalytic methods improve regioselectivity in isoindole-1,3-dione functionalization?

Advanced Research Question

Palladium catalysts (e.g., Pd(PPh₃)₄) enable regioselective carbonylative cyclization of o-halobenzoates to 2-substituted derivatives. For 2-(2-phenylethyl)-isoindole-1,3-dione , selectivity exceeds 90% when using CO pressure (5 atm) and DMF as solvent .

Q. Methodological Answer

| Catalyst | Substrate | Selectivity | Conditions |

|---|---|---|---|

| Pd(PPh₃)₄ | o-iodobenzoate | 92% | 80°C, 5 atm CO, 12 hrs |

| CuI/1,10-phenanthroline | o-bromobenzoate | 78% | 100°C, DMSO, 24 hrs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.